

Application Notes and Protocols for PF-07059013 In Vivo Studies

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Compound of Interest

Compound Name: PF-07059013

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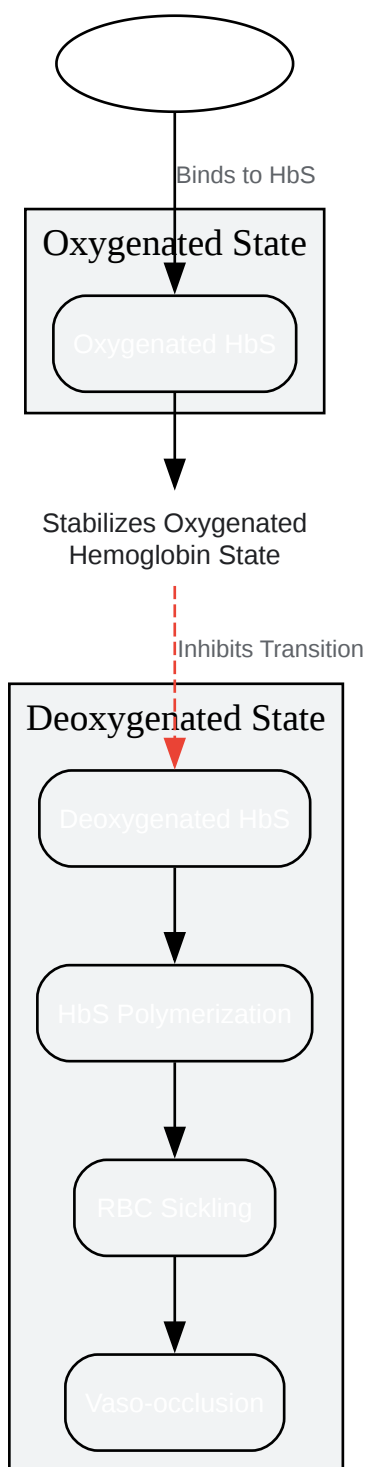
Introduction

PF-07059013 is an experimental, noncovalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of Sickle Cell Disease (SCD).[1][2][3] It binds to hemoglobin with nanomolar affinity, displaying strong partitioning into red blood cells (RBCs).[3] This document provides detailed application notes and protocols for conducting in vivo studies with **PF-07059013**, based on published preclinical data. The primary focus is on the evaluation of its efficacy in the Townes mouse model of SCD.

Mechanism of Action

Sickle Cell Disease is a genetic disorder resulting from a single point mutation in the β -globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1] These sickled cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), pain, and organ damage.

PF-07059013 is an allosteric modulator of hemoglobin. It binds to hemoglobin and stabilizes its oxygenated (R-state) conformation, thereby increasing hemoglobin's affinity for oxygen. This stabilization of the oxygenated state reduces the concentration of deoxygenated HbS available for polymerization, thus inhibiting RBC sickling and its downstream pathological consequences.[4][5]



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Figure 1: Mechanism of Action of **PF-07059013**.

Quantitative Data Summary

The following tables summarize the key quantitative data from a 15-day in vivo study of **PF-07059013** in the Townes SCD mouse model.

Table 1: Hematological Parameters

Parameter	Vehicle Control	PF-07059013 (200 mg/kg BID)	% Change vs. Vehicle
Hemoglobin (g/dL)	-	-	▲ 42.4% (±4.2%)
Hematocrit (%)	-	-	▲ 30.9% (±0.7%)
Red Blood Cells (RBCs)	-	-	▲ 39.2% (±9.3%)
Reticulocytes (%)	-	-	▼ 54.7% (±2.4%)

Data presented as mean ± standard deviation.[\[4\]](#)[\[5\]](#)

Table 2: RBC Sickling and Oxygen Affinity

Parameter	Vehicle Control	PF-07059013 (200 mg/kg BID)	% Change vs. Vehicle
RBC Sickling (%)	-	-	▼ 37.8% (±9.0%)
p50 (mmHg)	-	-	▼ 53.7% (±21.2%)
p20 (mmHg)	-	-	▼ 84.4% (±2.6%)

Data presented as mean ± standard deviation.[\[4\]](#)[\[5\]](#)

Experimental Protocols

In Vivo Dosing and Monitoring in Townes SCD Mice

This protocol outlines the oral administration of **PF-07059013** to Townes SCD mice and subsequent monitoring.

1. Animal Model:

- Species: *Mus musculus*
- Strain: Townes SCD mice (homozygous for the human α -globin and sickle β -globin genes).
[4] These mice express human HbS and develop a phenotype that mimics human sickle cell disease.[6][7]

2. Materials:

- **PF-07059013**
- Vehicle (e.g., a solution or suspension suitable for oral gavage, such as 0.5% methylcellulose in water)
- Oral gavage needles (18-20 gauge for adult mice)
- Syringes
- Animal scale

3. Dosing Regimen:

- Dose: 200 mg/kg[4][8]
- Route of Administration: Oral gavage
- Frequency: Twice daily (BID)
- Duration: 15 days[4]

4. Protocol:

- Prepare the dosing solution of **PF-07059013** in the selected vehicle at the desired concentration. Ensure the solution is homogeneous.
- Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum oral gavage volume for a mouse is typically 10 ml/kg.
- Gently restrain the mouse.

- Insert the gavage needle carefully into the esophagus and administer the calculated volume of the **PF-07059013** solution or vehicle control.
- Monitor the animals for any adverse reactions immediately after dosing and at regular intervals throughout the study.
- On day 15, collect blood samples for analysis at a specified time point after the final dose (e.g., 30 minutes post-dose).[4]

Blood Sample Collection and Hematological Analysis

1. Materials:

- EDTA-coated microtubes for blood collection
- Anesthetics (if required by institutional guidelines)
- Automated hematology analyzer

2. Protocol:

- Collect blood from the mice via a suitable method, such as submandibular or saphenous vein puncture.
- Dispense the blood into EDTA-coated microtubes to prevent coagulation.
- Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
- Perform a complete blood count (CBC) using an automated hematology analyzer to determine hemoglobin, hematocrit, RBC count, and reticulocyte percentage.

Ex Vivo Red Blood Cell Sickling Assay

This assay is performed on whole blood collected from treated and control animals to assess the extent of RBC sickling under hypoxic conditions.

1. Materials:

- Whole blood from treated and control mice

- Phosphate-buffered saline (PBS)
- Hypoxia chamber or a chemical deoxygenation agent (e.g., sodium metabisulfite)
- Microscope with imaging capabilities

2. Protocol:

- Dilute the whole blood with PBS.
- Induce hypoxia by placing the blood samples in a hypoxic chamber (e.g., with a gas mixture of 4% O₂, 96% N₂) for a specified duration (e.g., 4 hours).^[9]
- Alternatively, chemical deoxygenation can be achieved by adding a solution of sodium metabisulfite to the blood sample.
- After the incubation period, prepare a wet mount of the blood sample on a microscope slide.
- Image multiple fields of view using a microscope.
- Quantify the percentage of sickled cells by manual counting or using an automated image analysis software. A sickled cell is typically defined by its elongated, crescent shape.

Measurement of Hemoglobin Oxygen Affinity (p50)

The p50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of hemoglobin's oxygen affinity.

1. Materials:

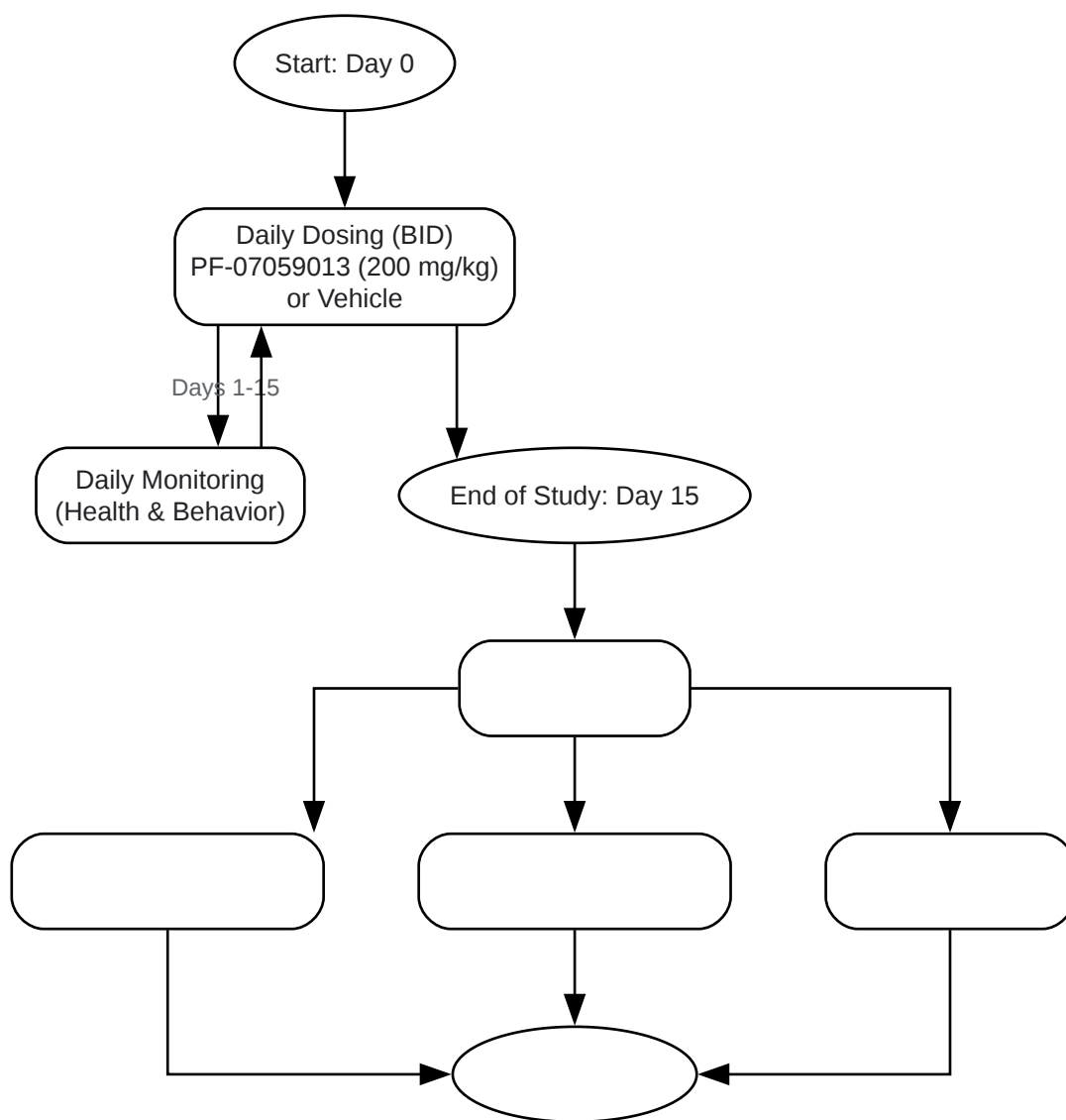
- Whole blood from treated and control mice
- Hemox-Analyzer or a similar instrument capable of measuring oxygen-hemoglobin dissociation curves.

2. Protocol:

- Introduce a small volume of whole blood into the Hemox-Analyzer.

- The instrument will deoxygenate and then reoxygenate the blood sample while continuously measuring the oxygen partial pressure and hemoglobin saturation.
- The resulting oxygen-hemoglobin dissociation curve is used to calculate the p50 value. A lower p50 value indicates a higher oxygen affinity.

Experimental Workflow Diagram



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Figure 2: In Vivo Experimental Workflow.

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